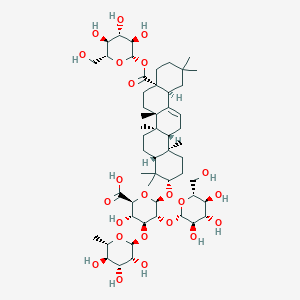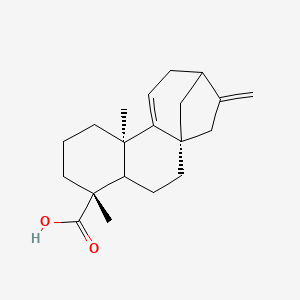
Carbazochrome-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbazochrome-d3 is a hemostatic agent, which means it helps to stop bleeding by promoting blood clotting. It is an oxidation product of adrenaline and is known for enhancing microcirculatory tone. This compound is particularly useful in preventing excessive blood flow during surgical operations and treating conditions like hemorrhoids .
Preparation Methods
Synthetic Routes and Reaction Conditions: Carbazochrome-d3 can be synthesized through the oxidation of adrenaline. The process involves the use of oxidizing agents under controlled conditions to ensure the formation of the desired product. The reaction typically requires a catalyst and is carried out in an aqueous medium.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale oxidation reactions. The process includes the use of antioxidants, pH regulators, and water for injection to ensure the stability and purity of the final product . The preparation process also involves steps like filtration, pH adjustment, and sterilization to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: Carbazochrome-d3 undergoes several types of chemical reactions, including:
Oxidation: The primary reaction involved in its synthesis.
Reduction: Can be reduced back to its precursor under specific conditions.
Substitution: Involves the replacement of functional groups in the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Used in the synthesis process.
Reducing Agents: Employed in reduction reactions.
Catalysts: Facilitate the oxidation and other reactions.
Major Products Formed: The major product formed from the oxidation of adrenaline is this compound itself. Other products may include various intermediates and by-products depending on the reaction conditions .
Scientific Research Applications
Carbazochrome-d3 has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies involving oxidation and reduction reactions.
Biology: Investigated for its role in promoting blood clotting and enhancing microcirculatory tone.
Medicine: Used in the treatment of hemorrhages, hemorrhoids, and other conditions involving excessive bleeding.
Industry: Employed in the development of hemostatic agents and other pharmaceutical products.
Mechanism of Action
Carbazochrome-d3 exerts its effects by interacting with α-adrenoreceptors on the surface of platelets. This interaction activates the PLC IP3/DAG pathway, leading to an increase in intracellular calcium levels. The elevated calcium levels promote platelet aggregation and the formation of a platelet plug, which helps to stop bleeding .
Comparison with Similar Compounds
Adrenochrome: The precursor to carbazochrome-d3, also involved in blood clotting.
Troxerutin: Often used in combination with this compound for enhanced hemostatic effects.
Uniqueness: this compound is unique in its ability to enhance microcirculatory tone and promote blood clotting through its interaction with α-adrenoreceptors. Its effectiveness in preventing excessive blood flow during surgical operations and treating hemorrhoids sets it apart from other hemostatic agents .
Properties
Molecular Formula |
C10H12N4O3 |
|---|---|
Molecular Weight |
239.25 g/mol |
IUPAC Name |
[3,6-dihydroxy-1-(trideuteriomethyl)-2,3-dihydroindol-5-yl]iminourea |
InChI |
InChI=1S/C10H12N4O3/c1-14-4-9(16)5-2-6(12-13-10(11)17)8(15)3-7(5)14/h2-3,9,15-16H,4H2,1H3,(H2,11,17)/i1D3 |
InChI Key |
SSCSSDNTQJGTJT-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1CC(C2=CC(=C(C=C21)O)N=NC(=O)N)O |
Canonical SMILES |
CN1CC(C2=CC(=C(C=C21)O)N=NC(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


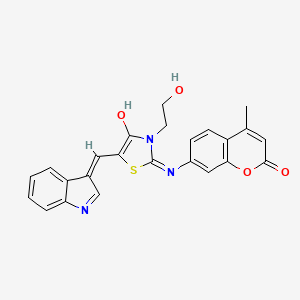
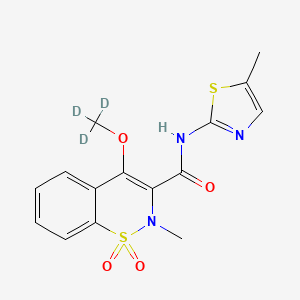
![(1S)-1-(2-hydroxyethyl)-7-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-7-ol](/img/structure/B12426760.png)
![disodium;4-amino-3-[[4-[4-[(2,4-diaminophenyl)diazenyl]phenyl]phenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate](/img/structure/B12426761.png)
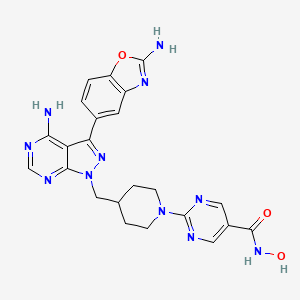
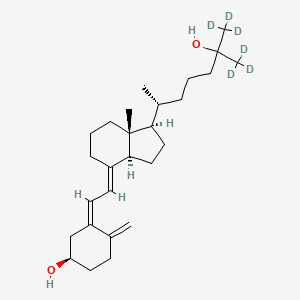

![4-[(2R,3S,4S,5R)-5-[4-[1-(3,4-dimethoxyphenyl)-1-hydroxypropan-2-yl]oxy-3-methoxyphenyl]-3,4-dimethyloxolan-2-yl]-2-methoxyphenol](/img/structure/B12426789.png)

![13,17,18,19-Tetrahydroxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(19),2(11),3(8),4,9,12,16(20),17-octaene-6,7-dione](/img/structure/B12426809.png)
